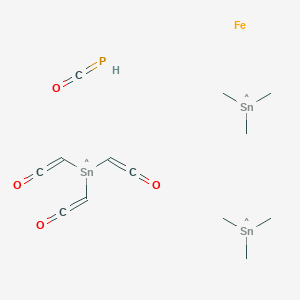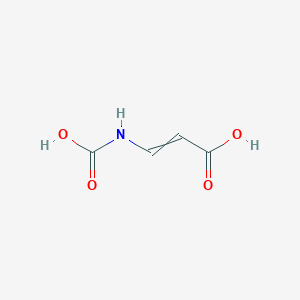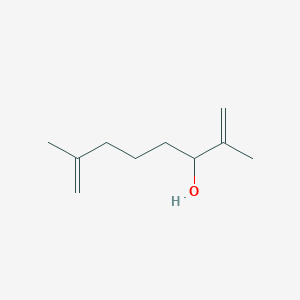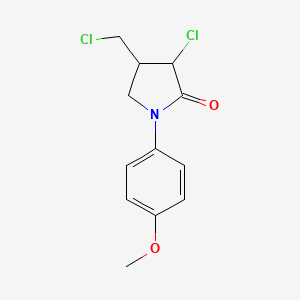![molecular formula C5H9Br2N3O2 B14600796 2-[Dibromo(nitro)methyl]-1-methylimidazolidine CAS No. 61164-44-1](/img/structure/B14600796.png)
2-[Dibromo(nitro)methyl]-1-methylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is a compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of dibromo and nitro functional groups attached to a methylimidazolidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with bromine and nitric acid. The reaction conditions are carefully controlled to ensure the selective bromination and nitration of the methylimidazolidine ring. The process can be summarized as follows:
Bromination: 1-methylimidazolidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the dibromo groups.
Nitration: The dibromo derivative is then subjected to nitration using nitric acid, resulting in the formation of the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
化学反应分析
Types of Reactions
2-[Dibromo(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
科学研究应用
2-[Dibromo(nitro)methyl]-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromo groups can also participate in covalent bonding with nucleophilic sites in biomolecules, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-[Dibromo(nitro)methyl]-1-ethylimidazolidine: Similar structure but with an ethyl group instead of a methyl group.
2-[Dibromo(nitro)methyl]-1-phenylimidazolidine: Contains a phenyl group, which imparts different chemical properties.
2-[Dibromo(nitro)methyl]-1-methylimidazole: Similar but with an imidazole ring instead of an imidazolidine ring.
Uniqueness
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is unique due to the specific combination of dibromo and nitro groups attached to the methylimidazolidine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
61164-44-1 |
|---|---|
分子式 |
C5H9Br2N3O2 |
分子量 |
302.95 g/mol |
IUPAC 名称 |
2-[dibromo(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
InChI 键 |
XEFCLIAGUAJBIK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNC1C([N+](=O)[O-])(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)



![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)







